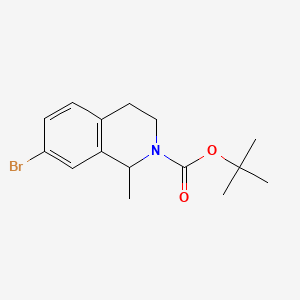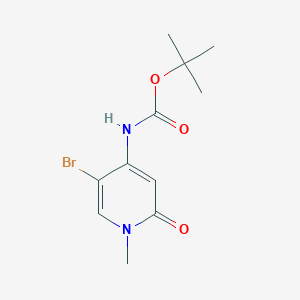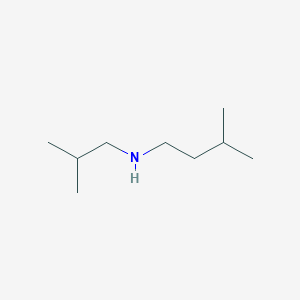
1-Butanamine, 3-methyl, N-(2-methylpropyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, 3-methyl, N-(2-methylpropyl) is an organic compound with the molecular formula C9H21N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 3-methyl, N-(2-methylpropyl) typically involves the alkylation of 3-methyl-1-butanamine with 2-methylpropyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, 3-methyl, N-(2-methylpropyl) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated monitoring and control systems.
化学反応の分析
Types of Reactions
1-Butanamine, 3-methyl, N-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different alkyl or aryl groups.
科学的研究の応用
1-Butanamine, 3-methyl, N-(2-methylpropyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-Butanamine, 3-methyl, N-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
類似化合物との比較
Similar Compounds
1-Butanamine, 2-methyl: Another isomer with similar properties but different structural arrangement.
2-Butanamine, N-(1-methylpropyl): A compound with a similar molecular formula but different substitution pattern.
1-Butanamine, N-methyl: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
1-Butanamine, 3-methyl, N-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
81760-10-3 |
|---|---|
分子式 |
C9H21N |
分子量 |
143.27 g/mol |
IUPAC名 |
3-methyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
GWMSJUSASQVTDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


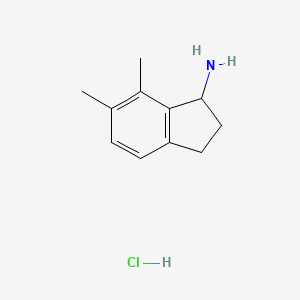
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
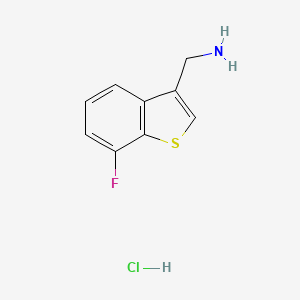
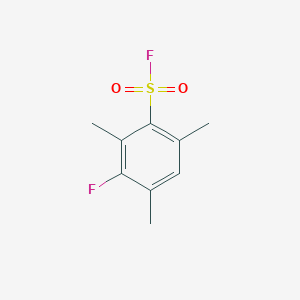
![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
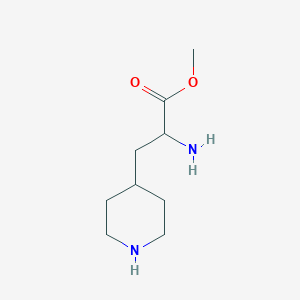
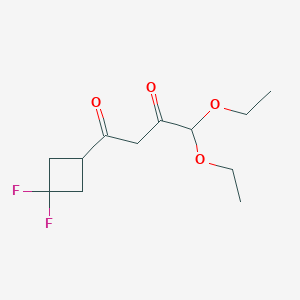
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)

